2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide” is a chemical substance with the molecular formula C19H23N3O3S and a molecular weight of 373.47 . It is mainly used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, a cyclohexyl group, and a thioether linkage to an acetyl-2-oxopropyl group . The InChI Key is PYNJDHQMZUHVIC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a density of 1.34 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Chemical Properties
Benzimidazole derivatives are synthesized using various chemical strategies, demonstrating the versatility of these compounds in organic synthesis. For example, Ghandi et al. (2010) explored the preparation of substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides through Ugi four-component condensation reactions, showcasing a method to generate novel benzimidazole derivatives with potential biological activities (Ghandi, Zarezadeh, & Taheri, 2010). Similarly, research on the synthesis and transformation of amino and carbonyl/nitrile groups in Gewald thiophenes highlights the chemical versatility and potential for creating new compounds with benzimidazole-like structures (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Biological Activities
Benzimidazole derivatives are known for their broad spectrum of biological activities. For instance, Sarhan et al. (2010) studied the cell cycle disruption and apoptotic activity of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives, revealing significant antiproliferative activity and the ability to induce apoptosis (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010). Additionally, compounds with benzimidazole-2-thione structures have been investigated for their anti-inflammatory properties through molecular docking and in vivo studies (Ganji & Agrawal, 2020).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxopentan-3-ylsulfanyl)benzimidazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12(23)17(13(2)24)26-19-21-15-10-6-7-11-16(15)22(19)18(25)20-14-8-4-3-5-9-14/h6-7,10-11,14,17H,3-5,8-9H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNJDHQMZUHVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1C(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541090 |
Source
|
Record name | N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98183-15-4 |
Source
|
Record name | N-Cyclohexyl-2-[(2,4-dioxopentan-3-yl)sulfanyl]-1H-benzimidazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.